2,6-dichloro-N-methyl-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N-methyl-4-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of two chlorine atoms, a nitro group, and a methyl group attached to an aniline ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-methyl-4-nitroaniline typically involves the chlorination of 4-nitroaniline. One common method includes the use of chlorine bleaching liquor in water with acids such as hydrochloric acid or nitric acid. The reaction is carried out at low temperatures initially (5° to 10°C) and then gradually increased to 70°C. The process involves multiple steps of chlorination and post-chlorination to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The final product is typically purified through crystallization from solvents like ethanol or benzene .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-methyl-4-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Reduction: Formation of 2,6-dichloro-N-methyl-4-aminoaniline.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Scientific Research Applications
2,6-Dichloro-N-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as an antifungal agent.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Employed as a fungicide in agriculture, although it is not approved for use in the European Union.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-methyl-4-nitroaniline involves its interaction with specific molecular targets. As a fungicide, it disrupts the normal metabolic processes of fungal cells, leading to their death. The compound’s nitro group plays a crucial role in its antifungal activity by interfering with the electron transport chain in fungal cells .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-4-nitroaniline
- 2,4-Dichloro-6-nitroaniline
- 2,6-Dichloro-4-nitroaniline
Uniqueness
2,6-Dichloro-N-methyl-4-nitroaniline is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and efficacy profiles, making it suitable for specific applications .
Properties
Molecular Formula |
C7H6Cl2N2O2 |
---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
2,6-dichloro-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-10-7-5(8)2-4(11(12)13)3-6(7)9/h2-3,10H,1H3 |
InChI Key |
BCKPYVNUJCXVLN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.